(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid
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Description
(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
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Scientific Research Applications
Acid-Catalyzed Reactions and Stereochemistry
The study on acid-catalyzed reactions of related spirocyclic compounds provides insights into the chemical behavior and potential transformations of spiro[3.3]heptane derivatives. For instance, reactions of 1-oxadispiro[2.1.2.2]nonane with trifluoroacetic acid resulted in the formation of hydroxy esters and unsaturated alcohols, showcasing the versatility of these spirocyclic structures in organic synthesis (Adam & Crämer, 1987).
Synthesis and Evaluation of Anticonvulsant Activity
The synthesis and anticonvulsant evaluation of spiro[4.5] and spiro[4.6] carboxylic acids, as cyclic analogues of valproic acid, demonstrate the potential of spirocyclic compounds in medicinal chemistry. These studies aim to understand the role of the carboxylic acid group in biological activity and to explore the structural analogues' resistance to metabolic alterations (Scott et al., 1985).
Conformationally Restricted Glutamic Acid Analogs
Research into the synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold highlights the application of spirocyclic compounds in probing the topologies of different glutamate receptors. These analogs provide valuable tools for understanding receptor function and for designing novel therapeutics (Radchenko et al., 2008).
Exploration of Strained Carbene Reactions
The study of competitive 1,2-C atom shifts in strained carbene spiro[3.3]hept-1-ylidene showcases the complex reaction pathways and product selectivity associated with spirocyclic carbenes. This research contributes to the broader understanding of carbene chemistry and its applications in synthetic organic chemistry (Rosenberg et al., 2016).
Properties
IUPAC Name |
(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-7-8(10(15)16)13(9)5-4-6-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPKKXXSDAWXAR-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C12CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.